Boc-D-Alaninyl tosylate

Description

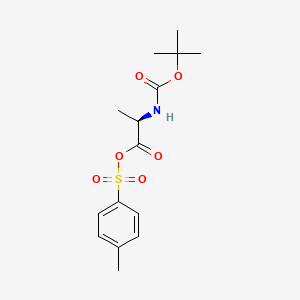

Boc-D-Alaninyl tosylate is a specialized organic compound used in peptide synthesis and medicinal chemistry. The molecule consists of a D-alanine residue protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a tosylate (p-toluenesulfonate) group at the carboxyl terminus. The Boc group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions, while the tosylate group acts as a leaving group, facilitating nucleophilic substitution reactions. This compound is critical in the synthesis of chiral peptides and modified amino acid derivatives, where stereochemical integrity and controlled reactivity are paramount .

Properties

IUPAC Name |

(4-methylphenyl)sulfonyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S/c1-10-6-8-12(9-7-10)23(19,20)22-13(17)11(2)16-14(18)21-15(3,4)5/h6-9,11H,1-5H3,(H,16,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSKPZSSZRGCGD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(=O)[C@@H](C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Alaninyl tosylate typically involves the protection of the amino group of D-alanine with a tert-butyloxycarbonyl (Boc) group, followed by the tosylation of the hydroxyl group. The reaction conditions generally include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Boc-D-Alaninyl tosylate undergoes various chemical reactions, including:

Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide.

Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group under mild conditions.

Major Products Formed:

Substitution Reactions: The major products are the substituted derivatives of D-alanine.

Deprotection Reactions: The major product is the free amine form of D-alanine.

Scientific Research Applications

Boc-D-Alaninyl tosylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: The compound is utilized in the study of enzyme-substrate interactions and protein engineering.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.

Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-D-Alaninyl tosylate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions.

Molecular Targets and Pathways: The compound primarily targets the amino group of D-alanine, allowing for selective modifications and functionalizations. The pathways involved include nucleophilic substitution and deprotection reactions .

Comparison with Similar Compounds

Key Research Findings and Limitations

- Stereochemical Utility: The D-configuration of alanine in this compound is critical for synthesizing non-natural peptides with resistance to enzymatic degradation .

- Synthetic Challenges : The Boc group’s bulk may hinder reactions in sterically demanding environments, necessitating optimized conditions for efficient tosylate displacement .

- Data Gaps : Direct studies on this compound are sparse; most comparisons rely on structurally related compounds.

Biological Activity

Boc-D-Alaninyl tosylate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities and applications in drug synthesis. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant research findings.

Synthesis of this compound

This compound is synthesized through the protection of D-alanine with a Boc (tert-butyloxycarbonyl) group followed by the tosylation process. The general reaction scheme involves:

- Protection of D-Alanine : D-Alanine is reacted with Boc anhydride to form Boc-D-Alanine.

- Tosylation : The Boc-D-Alanine is then treated with tosyl chloride (TsCl) to yield this compound.

This synthetic route allows for the introduction of the tosyl group, which enhances the compound's reactivity in subsequent reactions, particularly in peptide synthesis.

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in pharmaceutical research. Its primary mechanisms include:

- Inhibition of Enzymatic Activity : The tosyl group acts as a leaving group in nucleophilic substitution reactions, allowing this compound to participate in the synthesis of peptide inhibitors that can modulate enzyme activity.

- Peptidomimetic Properties : Due to its structure, this compound can mimic natural peptides, providing stability against enzymatic degradation and enhancing bioavailability.

Table 1: Biological Activities of this compound

Case Study: Peptide Inhibitors

A study investigating the use of this compound in synthesizing peptide inhibitors demonstrated its effectiveness in inhibiting thrombin. The structural modifications introduced by the tosyl group allowed for increased binding affinity and specificity towards thrombin compared to traditional inhibitors. The research highlighted that compounds derived from this compound exhibited significant potency in vitro, suggesting potential therapeutic applications in anticoagulation therapy .

The biological activity of this compound can be attributed to its ability to:

- Facilitate Nucleophilic Attack : The tosyl group enhances the electrophilicity of the carbon atom adjacent to it, making it more susceptible to nucleophilic attack by amino acids or other nucleophiles during peptide bond formation.

- Stabilize Conformational Structures : The introduction of the Boc group provides steric hindrance that can stabilize certain conformations necessary for biological activity.

Q & A

Basic: What experimental methodologies are recommended for synthesizing and purifying Boc-D-Alaninyl tosylate?

Answer:

Synthesis of this compound typically involves:

Protection of the amino group : Use Boc (tert-butoxycarbonyl) to protect the D-alanine amine under anhydrous conditions, followed by tosylation (introduction of the tosyl group via reaction with p-toluenesulfonyl chloride).

Purification : Employ column chromatography (e.g., silica gel) with gradient elution to isolate the product. Confirm purity via HPLC or TLC .

Characterization : Use -NMR and -NMR to verify structural integrity. FT-IR can confirm functional groups (e.g., sulfonate stretch at ~1180 cm) .

Key Considerations : Monitor reaction pH and temperature to avoid Boc-group cleavage. Use anhydrous solvents to prevent hydrolysis .

Basic: How can researchers validate the identity and purity of this compound?

Answer:

- Identity : Combine spectroscopic techniques:

- NMR : Compare chemical shifts with literature values for Boc-protected amino acids and tosylates.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]).

- Purity :

Advanced: How can polymorphic forms of this compound impact experimental outcomes, and how are they characterized?

Answer:

Polymorphism can alter solubility, stability, and reactivity:

- Characterization Methods :

- Impact : Polymorphs with lower solubility may reduce bioavailability in drug delivery studies. Pre-formulation screening (e.g., solvent recrystallization) is critical .

Advanced: How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Stress Testing : Expose the compound to:

- Temperature : 40°C, 60°C (accelerated degradation).

- Humidity : 75% RH to assess hygroscopicity.

- Light : UV/visible light exposure (ICH Q1B guidelines).

- Analytical Monitoring :

- Track degradation products via HPLC-MS.

- Quantify Boc-group cleavage using -NMR.

- Data Interpretation : Use Arrhenius kinetics to predict shelf life .

Advanced: What strategies resolve contradictions in solubility data for this compound across studies?

Answer:

Contradictions may arise from:

- Polymorphism : Characterize crystalline forms (see FAQ 3).

- Solvent Variability : Standardize solvents (e.g., DMSO vs. aqueous buffers) and temperatures.

- Outlier Analysis : Pre-screen data for anomalies (e.g., extreme values in gravimetric measurements) and exclude statistically invalid replicates .

Example : In glycopyrronium tosylate studies, outlier exclusion improved data consistency in sweat production assays .

Advanced: How is this compound utilized as a chiral building block in multi-step syntheses?

Answer:

- Chiral Induction : The D-alanine configuration ensures stereochemical control in peptide couplings.

- Protecting Group Strategy : The Boc group is selectively removed under acidic conditions (e.g., TFA) without affecting the tosylate.

- Case Study : Similar to (R)-3-aminotetrahydrofuran tosylate, it can serve as an intermediate in CNS-targeting drug candidates .

Basic: What are the best practices for documenting experimental protocols involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.